

Measuring Cell Division Generations with CFDA-SE: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-(6)-Carboxyfluorescein diacetate

Cat. No.: B8054907

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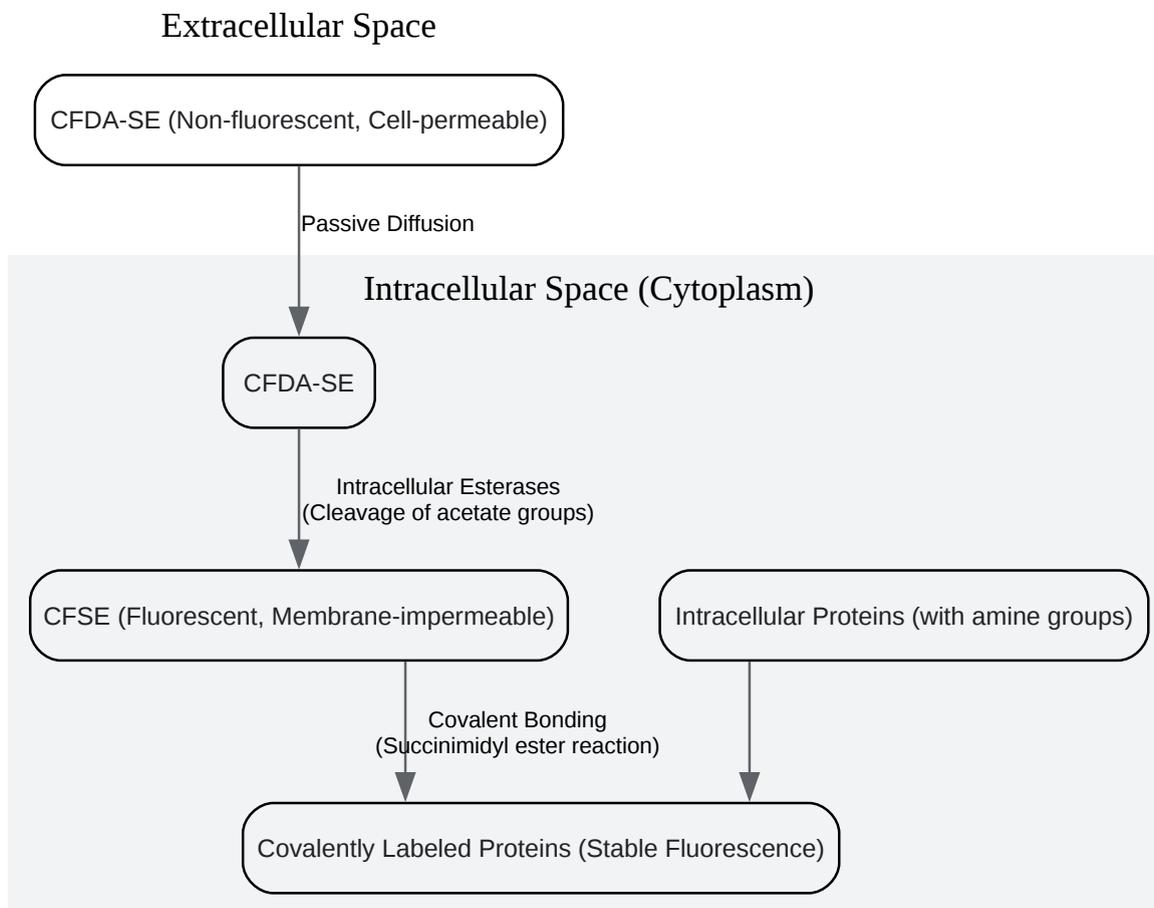
For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used cell-permeable fluorescent dye for tracking cell division generations in vitro and in vivo.[1][2][3] Its ability to covalently label intracellular proteins makes it a stable, long-term cellular marker.[2][4] As cells divide, the dye is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each generation.[1][4][5] This allows for the quantitative analysis of cell proliferation by flow cytometry.[5][6] This document provides detailed application notes and protocols for using CFDA-SE to measure cell division.

Principle of Action

The mechanism of CFDA-SE labeling involves a two-step intracellular process. Initially, the non-fluorescent and cell-permeable CFDA-SE diffuses across the cell membrane into the cytoplasm.[1][3][6] Inside the cell, intracellular esterases cleave the acetate groups, converting CFDA-SE into the highly fluorescent and membrane-impermeable carboxyfluorescein succinimidyl ester (CFSE).[1][4][6] The succinimidyl ester group of CFSE then covalently binds to primary amines on intracellular proteins, ensuring the stable retention of the fluorescent dye within the cell.[2][4][7]



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Mechanism of CFDA-SE intracellular activation and protein labeling.

Quantitative Data Summary

Successful cell labeling with CFDA-SE depends on optimizing several parameters, including dye concentration, cell density, and incubation time. These parameters can vary between cell types.^{[8][9]}

Parameter	Suspension Cells	Adherent Cells	General Recommendations & Notes
Cell Density for Labeling	1 x 10 ⁶ to 5 x 10 ⁷ cells/mL[9][10]	Grow to desired confluency on coverslips or plates[2][11]	Ensure a single-cell suspension for uniform labeling.[9][10]
CFDA-SE Stock Solution	1-5 mM in anhydrous DMSO[6][9][10]	1-5 mM in anhydrous DMSO[11][12]	Prepare single-use aliquots and store at -20°C, protected from light and moisture.[9][10][13]
CFDA-SE Working Concentration	0.5 - 10 μM (typically 0.5 - 5 μM)[9][10][13]	1 - 25 μM[2][12]	Titrate to find the lowest effective concentration to minimize toxicity.[9][10]
Incubation Time	5 - 20 minutes[4][9][10]	10 - 20 minutes[2][11]	Protect from light during incubation.[4]
Incubation Temperature	37°C or Room Temperature[10][13]	37°C[2][11]	37°C is generally optimal for enzymatic activity.[10]
Quenching	Add 5 volumes of complete culture medium.[10][14]	Replace labeling solution with fresh, pre-warmed medium.[2][11]	The high protein concentration in the medium inactivates unreacted CFDA-SE.[9]

Experimental Protocols

Reagent Preparation

- CFDA-SE Stock Solution (e.g., 2 mM):

- Allow the vial of CFDA-SE to equilibrate to room temperature before opening.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve a 2 mM concentration (e.g., for a 50 µg vial with a molecular weight of 557.5 g/mol , add 44.8 µL of DMSO).
- Vortex briefly to dissolve fully.
- Aliquot into single-use, moisture-free tubes and store at -20°C for up to 2 months.[9][10]
- Labeling Buffer:
 - Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without serum.[9][10] Serum contains esterases that can prematurely cleave CFDA-SE.[15] Adding 0.1% BSA is sometimes recommended.[9][10]
- Quenching/Culture Medium:
 - Complete cell culture medium containing at least 10% Fetal Bovine Serum (FBS).[9][10]

Protocol 1: Labeling of Suspension Cells

- Harvest cells and wash once with pre-warmed (37°C) PBS.
- Centrifuge at 300-500 x g for 5 minutes and aspirate the supernatant.
- Resuspend the cell pellet in pre-warmed PBS at a concentration of 1×10^6 to 1×10^7 cells/mL.[10][13] Ensure a single-cell suspension.
- Prepare a 2X working solution of CFDA-SE in PBS (e.g., for a final concentration of 5 µM, prepare a 10 µM solution).[9][10]
- Add an equal volume of the 2X CFDA-SE solution to the cell suspension and mix gently.[10]
- Incubate for 10 minutes at 37°C, protected from light.[10][12]
- To stop the reaction, add at least 5 volumes of ice-cold complete culture medium.[12][14]
- Centrifuge the cells and discard the supernatant.

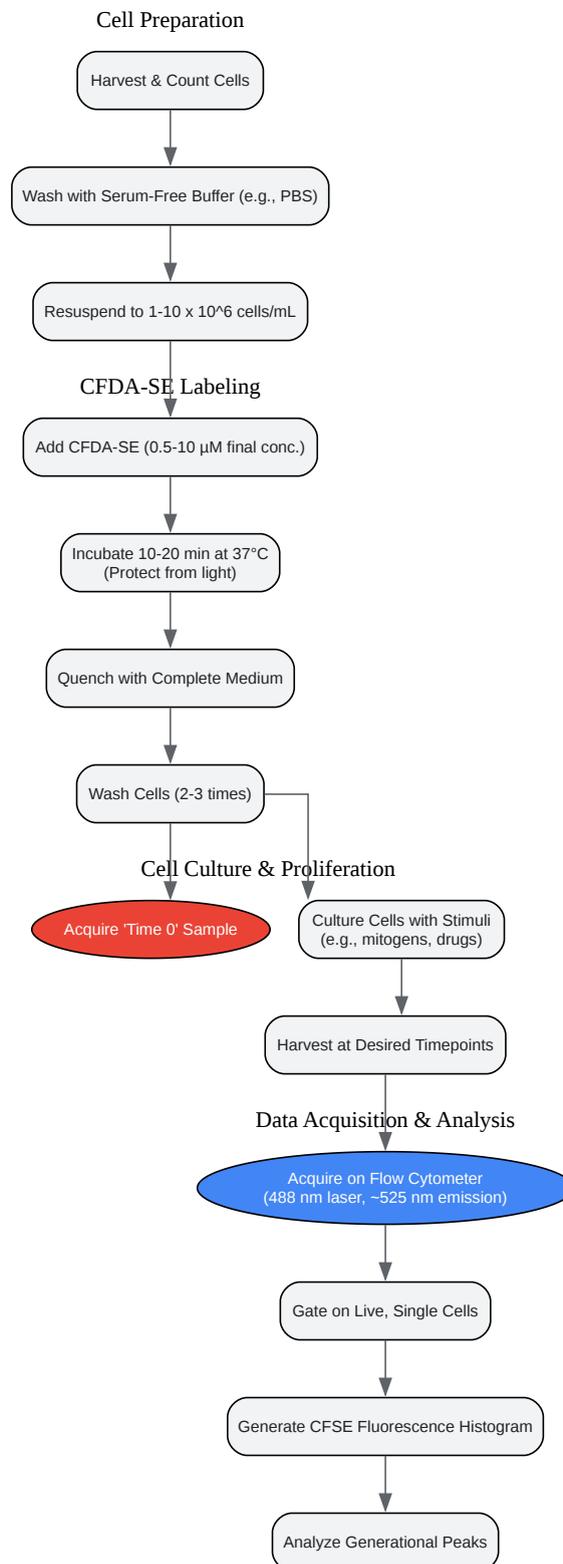
- Wash the cells twice with complete culture medium to remove any unbound dye.[10] An optional 5-minute incubation at 37°C between washes can help free, unreacted dye to diffuse out.[9][10]
- Resuspend the cells in fresh, pre-warmed culture medium for subsequent experiments.
- Acquire a "time zero" sample by flow cytometry to confirm successful labeling.[4]

Protocol 2: Labeling of Adherent Cells

- Grow adherent cells on coverslips or in culture plates to the desired density.
- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed (37°C) PBS.
- Prepare the desired final concentration of CFDA-SE working solution in pre-warmed PBS (e.g., 1-10 μM).[2]
- Add a sufficient volume of the CFDA-SE working solution to completely cover the cells.
- Incubate for 10-15 minutes at 37°C, protected from light.[11]
- Aspirate the labeling solution.
- Add fresh, pre-warmed complete culture medium to the cells.
- Incubate for at least 30 minutes at 37°C to allow for the complete hydrolysis of the dye.[16]
- Wash the cells once with complete culture medium.
- Replace with fresh medium and proceed with the experiment.

Experimental and Data Analysis Workflow

The overall process involves cell preparation, labeling, culturing, and finally, analysis of proliferation by flow cytometry.



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